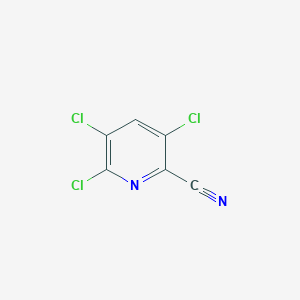

3,5,6-Trichloropyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3,5,6-trichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZISAZPGPRGMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563133 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-74-4 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Pyridine Frameworks in Organic Synthesis and Heterocyclic Chemistry

Halogenated pyridine (B92270) frameworks are indispensable building blocks in the realm of organic and heterocyclic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The introduction of halogen atoms onto this scaffold dramatically enhances its chemical versatility and reactivity, making these compounds highly sought-after intermediates. mdpi.com

The presence of halogens, such as chlorine, serves multiple roles. Firstly, they act as excellent leaving groups, facilitating nucleophilic aromatic substitution reactions at positions on the ring that might otherwise be unreactive. researchgate.net This allows for the precise and controlled introduction of a wide variety of functional groups. Secondly, carbon-halogen bonds are key handles for modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental tools for constructing complex carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability enables chemists to build intricate molecular architectures from simpler, halogenated pyridine precursors.

Furthermore, the strong electronegativity of halogen atoms significantly alters the electronic properties of the pyridine ring. This electronic modulation can influence the basicity of the ring nitrogen and the reactivity of other substituents, providing a mechanism to fine-tune the physicochemical properties of the final molecule. researchgate.net In drug discovery, this tuning is critical for optimizing a compound's binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, halopyridines are vital for creating large libraries of diverse compounds for structure-activity relationship (SAR) studies in both pharmaceutical and agrochemical development. euc.ac.cy

An Overview of 3,5,6 Trichloropyridine 2 Carbonitrile: Structural Context and Research Prominence

3,5,6-Trichloropyridine-2-carbonitrile is a polysubstituted aromatic heterocycle. Its structure is defined by a pyridine (B92270) ring substituted with three chlorine atoms at the 3, 5, and 6 positions, and a nitrile group (-C≡N) at the 2-position. This combination of functional groups suggests a molecule with significant potential as a synthetic intermediate.

Structural Features:

Polychlorinated Pyridine Core: The three chlorine atoms make the pyridine ring electron-deficient, which activates the ring towards nucleophilic attack. The positions of the chlorides are expected to influence the regioselectivity of substitution reactions.

2-Carbonitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in various cycloaddition reactions to form other heterocyclic systems. Its strong electron-withdrawing nature further contributes to the electron-deficient character of the pyridine ring.

Despite its promising structure, this compound has a notably low profile in published chemical literature. Unlike its well-studied analog, 3,5,6-Trichloro-2-pyridinol (B117793) (TCP), which is a prominent metabolite of the insecticide chlorpyrifos (B1668852), the carbonitrile variant is not widely documented. chemicalbook.comwikipedia.org This scarcity of data suggests that its synthesis may be challenging or that its specific applications have not yet been extensively explored or reported, marking it as an area of untapped research potential.

Scope and Strategic Research Objectives for Understanding the Compound S Chemistry

Established Synthetic Pathways and Their Evolution

Addition-Cyclization-Aromatization Sequences from Acyl Chlorides and Nitriles

In a typical one-pot procedure, trichloroacetyl chloride and acrylonitrile (B1666552) are reacted in a solvent like orthodichlorobenzene at elevated temperatures (e.g., 138-142 °C). google.com The subsequent steps of cyclization and aromatization are then induced to yield the final product.

A more controlled, stepwise approach involves the initial addition reaction to form 2,2,4-trichloro-4-cyanobutanoyl chloride. This intermediate is then cyclized in the presence of HCl. The resulting cyclized intermediate can then undergo aromatization to furnish the desired pyridinol structure, which can be further converted to the nitrile.

| Reactants | Key Steps | Conditions | Notes |

| Trichloroacetyl chloride, Acrylonitrile | Addition, Cyclization, Aromatization | One-pot or stepwise | Economically viable route |

Multistep Syntheses Involving Pyrimidine (B1678525) Precursors and Rearrangements

An alternative and versatile synthetic pathway to a structurally related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, has been developed starting from readily available pyrimidine precursors. semanticscholar.org This multi-step approach demonstrates the construction of a highly substituted nitrile-containing heterocyclic system through a series of nucleophilic displacements, oxidation, and chlorination reactions.

The synthesis commences with 4,6-dichloro-2-(methylthio)pyrimidine. semanticscholar.org The key transformations in this sequence include:

Nucleophilic Displacement: The chloro groups at the 4 and 6 positions of the pyrimidine ring are displaced by benzyloxide.

Oxidation: The methylthio group at the 2-position is oxidized to a sulfone.

Cyanation: The sulfone group is subsequently displaced by a cyanide group using potassium cyanide.

Chlorination: The C5 position of the pyrimidine ring is chlorinated using N-chlorosuccinimide (NCS).

Final Conversion: The benzyloxy groups are removed, and the resulting intermediate is treated with a chlorinating agent to yield the final trichloropyrimidine-2-carbonitrile. semanticscholar.org

| Starting Material | Key Intermediates | Key Reagents | Overall Yield (first 4 steps) |

| 4,6-dichloro-2-(methylthio)pyrimidine | 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Benzyloxide, m-CPBA, KCN, NCS | 67% semanticscholar.org |

Catalytic Approaches in this compound Synthesis

Role of Transition Metal Catalysts (e.g., Copper or Cuprous Salts) in Key Steps

Transition metal catalysts, particularly copper or its salts like cuprous chloride, play a crucial role in the synthesis of this compound and its precursors, especially in the addition-cyclization-aromatization pathway. google.comgoogle.com These catalysts are instrumental in facilitating the initial addition reaction between trichloroacetyl chloride and acrylonitrile.

The primary function of the copper catalyst is to promote the formation of the initial carbon-carbon bond between the two reactants. While the precise mechanism is complex, it is believed that the copper species coordinates with the reactants, thereby activating them and lowering the activation energy for the addition reaction. This catalytic activity is essential for achieving practical reaction rates and yields. In some described procedures, a phase-transfer catalyst, such as phenylthiocarbamide, is also employed in conjunction with the copper catalyst to enhance the reaction efficiency. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis while minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, and catalyst concentration.

In the synthesis from trichloroacetyl chloride and acrylonitrile, the reaction temperature is typically maintained in the range of 95-142 °C. google.comgoogle.com The choice of solvent also influences the reaction outcome, with high-boiling inert organic solvents such as orthodichlorobenzene or nitrobenzene (B124822) being commonly used. google.comgoogle.com

The concentration of the catalyst is another important factor. In a fractional step method, the catalyst concentration for the initial addition reaction is typically in the range of 0.1% to 2.5% of the mass of trichloroacetyl chloride. google.com Subsequent cyclization and aromatization steps may also employ catalysts, with concentrations varying depending on the specific stage of the reaction. google.com The careful control of these parameters allows for a more efficient and selective synthesis of the target compound.

| Parameter | Typical Range/Value | Effect on Reaction |

| Temperature | 95-142 °C google.comgoogle.com | Influences reaction rate and byproduct formation |

| Solvent | Orthodichlorobenzene, Nitrobenzene google.comgoogle.com | Provides a suitable reaction medium at elevated temperatures |

| Catalyst Concentration (Addition Step) | 0.1-2.5% (by mass of trichloroacetyl chloride) google.com | Affects the rate of the initial addition reaction |

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound via the addition-cyclization-aromatization of trichloroacetyl chloride and acrylonitrile proceeds through a series of well-defined intermediates. The reaction is initiated by the copper-catalyzed addition of trichloroacetyl chloride to acrylonitrile, which forms the linear intermediate 2,2,4-trichloro-4-cyanobutanoyl chloride.

This intermediate then undergoes an intramolecular cyclization reaction, typically promoted by the presence of an acid such as HCl. The cyclization leads to the formation of a dihydropyridinone intermediate, specifically 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.

Identification and Characterization of Reaction Intermediates

The synthesis of 3,5,6-trichloropyridin-2-ol from trichloroacetyl chloride and acrylonitrile proceeds through several identifiable intermediates. The initial step is the addition of trichloroacetyl chloride to acrylonitrile, which forms 2,2,4-trichloro-4-cyanobutanoyl chloride . This intermediate is then subjected to cyclization.

Under the influence of hydrogen chloride, 2,2,4-trichloro-4-cyanobutanoyl chloride cyclizes to form 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one . This dihydropyridone is a key intermediate that can be isolated. The final step in the formation of the pyridin-2-ol is the aromatization of this intermediate, which involves the elimination of a molecule of hydrogen chloride.

The characterization of these intermediates is crucial for process control and optimization. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify these species in the reaction mixture.

Table 1: Key Intermediates in the Synthesis of 3,5,6-Trichloropyridin-2-ol

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 2,2,4-Trichloro-4-cyanobutanoyl chloride | C₅H₂Cl₄NO | Product of the initial addition reaction |

| 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one | C₅H₂Cl₄NO | Cyclized intermediate preceding aromatization |

This table outlines the primary intermediates identified during the synthesis of the precursor to this compound.

Kinetic and Thermodynamic Aspects of Pyridine Ring Formation and Functionalization

The formation of the pyridine ring in this synthesis is a complex process influenced by several kinetic and thermodynamic factors. The initial addition reaction is typically catalyzed and proceeds under controlled temperatures. The subsequent cyclization and aromatization steps are often promoted by heat and the presence of an acid catalyst.

The kinetics of the reaction are influenced by factors such as reactant concentrations, catalyst loading, and temperature. Industrial processes are optimized to achieve a high rate of reaction while maintaining selectivity towards the desired product.

The conversion of the 3,5,6-trichloropyridin-2-ol precursor to the final this compound would likely involve a nucleophilic substitution or a multi-step process. One possible route is the conversion of the hydroxyl group to a better leaving group, followed by reaction with a cyanide salt. Another potential method is the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com However, this would require the synthesis of the corresponding aminopyridine. A more direct approach could be the dehydration of a corresponding carboxamide, a common method for synthesizing nitriles. mdpi.comresearchgate.net

Industrial Synthesis Perspectives and Process Intensification Studies (Academic Focus)

From an industrial perspective, the synthesis of this compound, via its pyridin-2-ol precursor, is designed for large-scale production with a focus on cost-effectiveness, safety, and environmental considerations. The choice of raw materials, such as trichloroacetyl chloride and acrylonitrile, is based on their availability and cost. google.com

Process intensification is an area of active academic research aimed at developing smaller, more efficient, and safer chemical processes. mdpi.com For the synthesis of chlorinated pyridines, this could involve the use of microreactors to improve heat and mass transfer, leading to better control over the highly exothermic reactions and potentially higher yields and purity. nih.gov Continuous flow processes are also being explored as an alternative to traditional batch reactors, offering advantages in terms of safety, consistency, and scalability.

Academic studies in this area also focus on the development of novel catalysts that can improve the selectivity and efficiency of the reaction, as well as the exploration of alternative, greener reaction pathways that minimize waste and the use of hazardous materials.

Table 2: Comparison of Batch and Continuous Processes for Chlorinated Pyridine Synthesis

| Feature | Traditional Batch Process | Intensified Continuous Flow Process |

| Reactor Type | Large stirred-tank reactor | Microreactor or tubular flow reactor |

| Heat Transfer | Often limited, potential for hot spots and runaway reactions. | Excellent heat transfer, precise temperature control. |

| Mass Transfer | Can be limited, affecting reaction rate and selectivity. | Enhanced mass transfer, leading to faster reactions. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to smaller reactor volumes. |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Easily scalable by numbering up (running multiple units in parallel). |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality. |

This table provides a comparative overview of traditional and intensified process approaches relevant to the synthesis of the target compound's precursors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction.

The pyridine ring nitrogen and the electron-withdrawing substituents activate the ring for nucleophilic attack, particularly at positions ortho and para to the nitrogen (the C2, C4, and C6 positions). In this compound, the chlorine atoms are located at the C3, C5, and C6 positions.

The reactivity of these halogen centers towards nucleophilic displacement is not uniform. The regioselectivity is governed by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex.

C6 Position: The chlorine atom at the C6 position is the most reactive site for SNAr. It is located ortho to the ring nitrogen and is further activated by the powerful electron-withdrawing nitrile group at the adjacent C2 position. Nucleophilic attack at C6 allows the negative charge of the intermediate to be delocalized onto both the ring nitrogen and the nitrogen of the nitrile group, providing substantial resonance stabilization.

C4 Position: While there is no halogen at the C4 position in this specific molecule, it is generally a site of high reactivity in other polychlorinated pyridines because it is para to the ring nitrogen, which effectively stabilizes the anionic intermediate.

C3 and C5 Positions: The chlorine atoms at the C3 and C5 positions are significantly less reactive. These positions are meta to the ring nitrogen, and nucleophilic attack at these sites does not allow for direct resonance delocalization of the negative charge onto the heteroatom. Consequently, substitution at C3 and C5 requires much harsher reaction conditions.

Studies on related polychlorinated heteroaromatic systems consistently show that halogens flanked by activating groups or positioned ortho/para to a ring nitrogen are displaced with the greatest facility. zenodo.org For instance, in various 2-chloropyridine (B119429) derivatives, the rate of substitution is highly dependent on the electronic nature and position of other substituents. nih.govresearchgate.net

| Position | Relative Reactivity | Activating Factors |

| C6-Cl | High | ortho to Ring Nitrogen, ortho to C2-Nitrile Group |

| C5-Cl | Low | meta to Ring Nitrogen |

| C3-Cl | Low | meta to Ring Nitrogen |

The nitrile group at the C2 position is also a key reactive site, susceptible to nucleophilic attack at the electrophilic carbon atom.

Hydrolysis to Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This transformation converts this compound into 3,5,6-trichloropyridine-2-carboxylic acid (3,5,6-trichloropicolinic acid).

Acid-Catalyzed Hydrolysis: The reaction involves heating the nitrile with an aqueous acid, such as hydrochloric acid. masterorganicchemistry.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. lumenlearning.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) also yields the carboxylic acid after a final acidification step. weebly.com The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. The resulting amide intermediate is then hydrolyzed to a carboxylate salt. weebly.com Acidification of the reaction mixture is required in a separate step to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The preparation of the related 4-amino-3,5,6-trichloropicolinic acid demonstrates the feasibility of this reaction on this ring system. google.com

Amidation: The nitrile group can be partially hydrolyzed to form an amide (3,5,6-trichloropyridine-2-carboxamide). This can be achieved under controlled acidic or basic conditions, often by stopping the reaction before the complete hydrolysis to the carboxylic acid occurs. lumenlearning.com The conversion can also be accomplished using reagents like alkaline hydrogen peroxide, which provides a mild method for hydrating the nitrile to the primary amide. google.com

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally not viable for this compound. The pyridine ring is inherently electron-deficient and is considered a "π-deficient" system, making it much less reactive towards electrophiles than benzene. uoanbar.edu.iq

This low reactivity is further compounded by two major factors in the case of this compound:

Inductive Effects: The molecule contains four potent electron-withdrawing groups (three chlorines and one nitrile). These groups drastically reduce the electron density of the pyridine ring, deactivating it towards attack by electrophiles.

Protonation under Acidic Conditions: EAS reactions are typically performed in strong acidic media. Under these conditions, the lone pair of electrons on the pyridine nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. The resulting positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, further deactivating the ring to an extreme degree. uoanbar.edu.iqquora.com

Consequently, electrophilic substitution on this substrate would require exceptionally harsh conditions and is not a practical strategy for its derivatization. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Functional Group Introduction

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups onto the pyridine core.

Palladium catalysts are widely used for cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. These reactions are effective for coupling aryl chlorides, though they can be more challenging than the corresponding bromides or iodides. nih.gov

For polychlorinated pyridines, the regioselectivity of palladium-catalyzed coupling often mirrors that of SNAr reactions, with the C2 and C6 positions being the most reactive. This is because the initial oxidative addition step of the catalytic cycle is favored at the most electron-deficient carbon-chlorine bonds adjacent to the ring nitrogen.

A study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids demonstrated highly regioselective substitution at the C2 position to yield 3,5-dichloro-2-arylpyridines. nih.govresearchgate.net By analogy, for this compound, palladium-catalyzed cross-coupling is expected to occur selectively at the C6-Cl bond, which is the most activated position on the ring. Various palladium catalysts, including those with specialized phosphine (B1218219) ligands, have been developed to efficiently couple even unreactive heteroaryl chlorides. tcichemicals.comresearchgate.net

| Reaction | Catalyst System (Typical) | Substrates | Expected Product |

| Suzuki-Miyaura | Pd(OAc)₂, Pd/C, or Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Arylboronic acid | 6-Aryl-3,5-dichloropyridine-2-carbonitrile |

| Stille | Pd(PPh₃)₄ | Organostannane | 6-Substituted-3,5-dichloropyridine-2-carbonitrile |

| Heck | Pd(OAc)₂ + Ligand | Alkene | 6-Alkenyl-3,5-dichloropyridine-2-carbonitrile |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for activating strong carbon-chlorine bonds in cross-coupling reactions. escholarship.org Nickel's higher reactivity makes it especially suitable for transformations involving less reactive electrophiles like aryl chlorides. nih.govnih.gov

Nickel-catalyzed methods, such as Suzuki-Miyaura and cross-electrophile couplings, have been successfully applied to a range of chloropyridine substrates. wisc.edu The reaction conditions often involve a nickel(II) precatalyst (e.g., NiCl₂(PCy₃)₂) and a suitable base. nih.gov The regioselectivity follows the same principles as palladium catalysis, with preferential reaction at the C6 position of this compound. These methods allow for the introduction of alkyl and other functional groups that can be challenging to incorporate using traditional organometallic reagents. wisc.eduresearchgate.net

Synthesis of Novel Heterocyclic Systems and Complex Molecules Utilizing this compound as a Key Building Block

This compound is a highly functionalized pyridine derivative that serves as a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. The presence of multiple reactive sites—three chlorine atoms susceptible to nucleophilic substitution and a cyano group capable of various transformations—allows for diverse derivatization strategies. These strategies are pivotal in constructing novel molecules with potential applications in agrochemicals and pharmaceuticals.

Formation of Amino-, Hydroxy-, and Alkoxy-Pyridine Derivatives

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the three chlorine atoms and the cyano group, renders this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is the primary pathway for introducing amino, hydroxy, and alkoxy functionalities onto the pyridine core.

Amino-Pyridine Derivatives: The substitution of chlorine atoms on the pyridine ring by amino groups can be achieved through reactions with various nitrogen nucleophiles. Generally, amines can displace the chloro substituents, a reaction that is common for electron-deficient aryl halides. researchgate.net The high electron deficiency of the this compound ring facilitates this nucleophilic attack. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine used. While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of halopyridines suggests that such transformations are a key derivatization method. researchgate.net The nucleophilicity of amines generally increases in the order of primary < secondary, though steric hindrance can play a significant role. masterorganicchemistry.com

Hydroxy-Pyridine Derivatives: The formation of hydroxy-pyridine derivatives from chlorinated pyridines is a well-established transformation. In the context of the target molecule's relatives, the synthesis of 3,5,6-trichloropyridin-2-ol (the hydrolyzed form of the nitrile) is of significant industrial importance, particularly as its sodium salt, Sodium 3,5,6-trichloro-2-pyridinol. chembk.combiosynth.com This compound is a key intermediate in the synthesis of several pesticides. google.com

Industrial synthesis routes typically produce Sodium 3,5,6-trichloropyridin-2-olate not by substitution on the pre-formed this compound, but through a multi-step process starting from simpler precursors like trichloroacetyl chloride and acrylonitrile. google.comgoogle.compatsnap.com The process involves an initial addition reaction followed by cyclization and subsequent aromatization induced by a base like sodium hydroxide. google.compatsnap.com This "one-pot" method is favored for its efficiency and reduction of waste. google.com

| Starting Materials | Key Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Trichloroacetyl chloride, Acrylonitrile | Copper catalyst, Sodium hydroxide | Addition, Cyclization, Aromatization | Sodium 3,5,6-trichloropyridin-2-olate | google.com, patsnap.com, google.com |

| 2,3,5,6-Tetrachloropyridine | Sodium hydroxide | Nucleophilic Aromatic Substitution | Sodium 3,5,6-trichloropyridin-2-olate | chembk.com |

Alkoxy-Pyridine Derivatives: Similar to amination, the introduction of alkoxy groups onto the pyridine ring occurs via nucleophilic substitution of the chlorine atoms by alkoxides. The reaction of chloropyridines with alcohols in the presence of a strong base, such as sodium hydroxide or sodium hydride, generates the corresponding alkoxide in situ, which then acts as the nucleophile. semanticscholar.org This method is a general approach for the synthesis of alkoxypyridines. The reactivity of the chlorine positions on this compound would allow for the synthesis of mono-, di-, or tri-alkoxy derivatives, depending on the stoichiometry and reaction conditions employed.

Cycloaddition Reactions and Spirocycle Formation

The synthetic utility of this compound can be extended to the construction of more complex polycyclic and spirocyclic systems, primarily by leveraging the reactivity of the cyano group or the pyridine ring itself.

Cycloaddition Reactions: The nitrile (cyano) group is not a typical participant in cycloaddition reactions like the Diels-Alder reaction, especially when unactivated. mit.edunih.gov However, under certain conditions, it can function as a dienophile or an enophile. mit.edunih.gov Research has demonstrated formal [2+2+2] cycloaddition strategies for synthesizing pyridine derivatives where an unactivated cyano group partakes in the pericyclic cascade. nih.gov Furthermore, 2-cyanopyridines can undergo 1,3-dipolar cycloaddition reactions with heterocyclic N-imines to form substituted mit.edunih.govnih.govtriazolo[1,5-a]azines. researchgate.net This suggests that the carbonitrile moiety of this compound could potentially be utilized in similar cycloaddition pathways to build fused heterocyclic systems.

| Reactant Moiety | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|

| Cyano Group (as dienophile) | Diels-Alder Reaction | Polycyclic Pyridine Derivatives | mit.edu, nih.gov |

| 2-Cyanopyridine | 1,3-Dipolar Cycloaddition | Fused Triazolo-azine Systems | researchgate.net |

Spirocycle Formation: Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry. nih.gov Pyridine and dihydropyridine (B1217469) rings are valuable components in the synthesis of these three-dimensional structures. nih.gov Synthetic strategies towards spirocycles containing a pyridine or related nitrogen heterocycle often involve dearomatization reactions or palladium-catalyzed cascade reactions where a pyridine-containing substrate is used to construct the spirocyclic framework. nih.govnih.gov While direct application of this compound in spirocycle synthesis is not prominently documented, its pyridine core represents a potential starting point for such advanced molecular architectures. The functional handles (Cl, CN) could be transformed to facilitate the necessary cyclization steps for creating a spiro-center.

An article on the spectroscopic and advanced structural elucidation of this compound cannot be generated at this time.

Extensive searches for empirical data regarding the spectroscopic properties of this compound have not yielded specific research findings. The available scientific literature and spectral databases predominantly feature data on related but structurally distinct compounds, such as 3,5,6-Trichloro-2-pyridinol (the hydroxyl analogue) or 4,5,6-trichloropyrimidine-2-carbonitrile (a different heterocyclic system).

Generating an article with the requested detailed data tables for FT-IR, Raman, NMR, and Mass Spectrometry would require access to specific experimental results for this compound, which are not present in the available search results. To maintain scientific accuracy and avoid speculation, the article cannot be constructed without this foundational data.

Based on a thorough review of available scientific literature, detailed experimental data on the spectroscopic and advanced structural elucidation of This compound is not publicly available. Specifically, no published records detailing its high-resolution mass spectrometry, fragmentation pathways, or a solved X-ray crystal structure could be located.

The user's request for an article structured around the following topics cannot be fulfilled due to the absence of the necessary primary research data for this specific compound:

Computational Chemistry and Theoretical Modeling of 3,5,6 Trichloropyridine 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for determining molecular properties. DFT is often favored for its balance of accuracy and computational cost, while HF is a foundational ab initio method. irjweb.comresearcher.life A computational study on 3,5,6-Trichloropyridine-2-carbonitrile would typically begin with these calculations.

Optimized Molecular Geometries and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. nih.gov For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles of its ground state. Due to the rigidity of the pyridine (B92270) ring, significant conformational variation is not expected, but the orientation of the carbonitrile group relative to the ring would be confirmed. Without specific studies, no data table of its geometric parameters can be provided.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This analysis focuses on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. emerginginvestigators.org

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netmdpi.com For this compound, an MEP map would identify the nitrogen atom of the pyridine ring and the nitrile group as potential sites for electrophilic attack, while regions near the chlorine and hydrogen atoms would likely show positive potential. researchgate.net No specific HOMO-LUMO energy values or MEP maps for this compound are available in the searched literature.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for experimental characterization. The calculation of vibrational frequencies helps in assigning peaks in an infrared (IR) spectrum to specific molecular motions (stretching, bending). nist.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. pdx.edu Although general ranges for ¹H and ¹³C NMR shifts are known for pyridine-type structures, precise predicted values for this compound require specific calculations that have not been published. ucl.ac.uk

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, such as its flexibility and interactions with its environment. nih.gov Specifically, simulations in a solvent like water would reveal how the solvent molecules arrange around the solute and affect its conformation and properties, a phenomenon known as solvation. This information is critical for understanding the compound's behavior in solution, but no such simulation studies have been reported for this molecule.

Quantitative Structure-Activity Relationships (QSAR) in Pyridine-Based Compounds (excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's chemical structure with a specific property or activity. wikipedia.orgnih.gov While most QSAR studies on pyridine derivatives focus on biological activity, the same principles can be applied to predict chemical properties like reactivity and stability (Quantitative Structure-Property Relationship, QSPR). mdpi.comnih.gov

Predictive Modeling for Chemical Reactivity and Stability

A QSAR model for the chemical reactivity of chloropyridines could use molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters) from a series of related compounds to predict their reaction rates or equilibrium constants. researcher.liferesearchgate.net Similarly, a model for stability could predict decomposition rates under specific conditions. Developing such a model requires a dataset of experimentally measured properties for a range of similar compounds. While general QSAR studies on substituted pyridines exist, a specific, validated model to predict the chemical reactivity and stability of this compound is not available. nih.govnih.gov

Fragment-Based Analysis for Mechanistic Insights

Fragment-based analysis is a "divide-and-conquer" computational strategy used to simplify the study of complex molecular systems. numberanalytics.com Instead of performing quantum mechanical calculations on an entire large molecule or reacting system at once, the system is broken down into smaller, more manageable fragments. numberanalytics.com The properties and interactions of these individual fragments are then calculated and pieced back together to provide a detailed understanding of the whole system. This approach is particularly valuable for gaining mechanistic insights into chemical reactions, as it can help identify the key molecular components and interactions that govern the reaction pathway.

While specific fragment-based analyses for the reaction mechanisms of this compound are not available in published literature, the methodology can be hypothetically applied to understand its reactivity. Such an investigation would involve computationally dissecting the molecule and its interactions with potential reactants to elucidate reaction pathways, transition states, and the influence of its distinct functional groups—the pyridine ring, the chlorine atoms, and the nitrile group.

A theoretical fragment-based study on this compound could proceed by defining fragments to understand their roles in a potential reaction, for instance, a nucleophilic aromatic substitution. The primary fragments could be defined as the trichlorinated pyridine ring and the nitrile functional group. The analysis would focus on how the electronic properties of each fragment contribute to the stability of reactants, intermediates, and transition states.

Key objectives of a hypothetical fragment-based analysis:

Interaction Energy Decomposition: To calculate the interaction energies between molecular fragments, such as the pyridine core of this compound and an incoming nucleophile. This energy can be decomposed into electrostatics, exchange-repulsion, polarization, and charge-transfer components to understand the nature of the binding forces.

Fragment Reactivity Analysis: To assess how the electron-withdrawing or donating properties of one fragment (e.g., the nitrile group) influence the reactivity of another part of the molecule (e.g., the carbon atoms of the pyridine ring).

Transition State Analysis: To fragment the transition state of a proposed reaction mechanism. This can reveal which parts of the molecule are most significantly distorted or electronically perturbed during the transition from reactants to products, thereby identifying the key drivers of the reaction barrier.

The following interactive table outlines the typical workflow and the type of data generated in a fragment-based computational study designed to provide mechanistic insights.

| Step | Description | Data Generated | Mechanistic Insight Gained |

|---|---|---|---|

| 1. System Definition | Define the reacting system, including this compound and other reactants (e.g., a nucleophile, a solvent). Optimize the geometry of the ground states. | - Optimized 3D coordinates

| Provides a baseline for the molecule's structure and electronic properties before reaction. |

| 2. Fragmentation Scheme | Divide the reacting system into logical chemical fragments. For the molecule itself, this could be the pyridine ring and the nitrile group. For the entire system, fragments would include the reactant and solvent molecules. | - A defined set of molecular fragments for each state (reactants, transition state, products). | Simplifies the complex system and allows for targeted analysis of specific functional groups or interacting molecules. numberanalytics.com |

| 3. Fragment Energy Calculation | Perform high-level quantum chemistry calculations on each individual fragment and on pairs of fragments to determine their energies and electronic properties in isolation. | - Fragment energies

| Quantifies the intrinsic properties of each component part of the system. |

| 4. Interaction Analysis | Calculate the interaction energies between fragments. This is often decomposed into physically meaningful terms like electrostatic, Pauli repulsion, orbital interaction (charge transfer), and dispersion forces. | - Total interaction energy

| Reveals the nature of the forces holding the fragments together and driving the reaction (e.g., whether the reaction is driven by electrostatics or orbital overlap). |

| 5. Transition State Fragmentation | Locate the transition state for the proposed reaction and apply the same fragmentation scheme. Analyze the fragment interactions and distortions within the transition state structure. | - Transition state geometry

| Identifies which fragments are most responsible for stabilizing or destabilizing the transition state, providing a deep understanding of the factors controlling the reaction rate. |

By applying such a theoretical framework, researchers could predict the most likely sites for nucleophilic attack on the this compound ring, assess the influence of the nitrile group on the reaction barrier, and understand how non-covalent interactions with solvent molecules might stabilize or destabilize key intermediates, thereby providing a comprehensive, bottom-up view of the reaction mechanism.

Advanced Applications in Materials Science and Medicinal Chemistry As a Scaffold

Utility as a Synthon in the Synthesis of Agrochemical and Pharmaceutical Intermediates

No specific examples or reaction pathways were found in the searched literature detailing the use of 3,5,6-Trichloropyridine-2-carbonitrile as an intermediate for agrochemical or pharmaceutical products. While its polychlorinated pyridine (B92270) structure suggests potential reactivity for nucleophilic substitution reactions, and the nitrile group offers various transformation possibilities, no concrete studies demonstrating these applications for this specific molecule were identified.

Role in the Development of New Ligands for Coordination Chemistry and Metal-Organic Frameworks

The literature search did not reveal any instances of this compound being used as a precursor for synthesizing ligands for coordination complexes or as a building block for Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine ring and the nitrile group are potential coordination sites, but no studies have been published that explore this potential for the title compound.

Exploration in Functional Materials (e.g., Optoelectronic Materials, Dyes)

There is no available information on the exploration or application of this compound in the development of functional materials such as optoelectronic materials or dyes. Its potential properties in these areas have not been reported in the reviewed scientific literature.

Conclusion and Future Research Directions

Identification of Research Gaps and Emerging Opportunities

The primary research gap is the fundamental lack of any significant scientific data on 3,5,6-trichloropyridine-2-carbonitrile. Key areas where information is missing include:

Synthesis: No established methods for its preparation are available.

Physicochemical Properties: Data on its melting point, boiling point, solubility, and other physical constants are not reported.

Spectroscopic Data: There are no published NMR, IR, or mass spectrometry data to confirm its structure and properties.

Reactivity: Its chemical behavior and potential reactions are unknown.

Applications: There are no documented uses for this compound as an intermediate or a final product in any field.

Environmental Fate and Toxicology: No studies on its environmental impact or potential toxicity have been found.

The existence of related compounds, such as 3,5,6-trichloro-4-hydrazinylpyridine-2-carbonitrile, indicates that trichlorinated pyridine-2-carbonitrile (B1142686) scaffolds are chemically feasible. chemsrc.com This suggests an opportunity for synthetic chemists to explore and develop synthetic pathways to this compound. Such research would be the first step in characterizing the compound and evaluating its potential utility.

Future Prospects for this compound in Advanced Chemical Synthesis and Materials Science

Given the complete lack of data, any discussion of future prospects for this compound is purely speculative. In general, polychlorinated heterocyclic compounds can serve as versatile intermediates in organic synthesis. The presence of multiple chlorine atoms and a nitrile group could potentially offer various sites for nucleophilic substitution, reduction, or other functional group transformations.

Should the compound be synthesized and its properties characterized, it could potentially find applications as a building block for:

Agrochemicals: Many pesticides and herbicides are based on chlorinated pyridine (B92270) structures. gugupharm.com

Pharmaceuticals: The pyridine core is a common motif in medicinal chemistry.

Materials Science: Highly functionalized aromatic nitriles can be precursors to advanced materials with specific electronic or thermal properties.

However, without any foundational research into the synthesis and basic properties of this compound, its future role in any field of chemistry remains an open question. The initial and most critical step would be the development of a reliable synthetic method to produce the compound, which would then enable a thorough investigation of its chemical and physical properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.